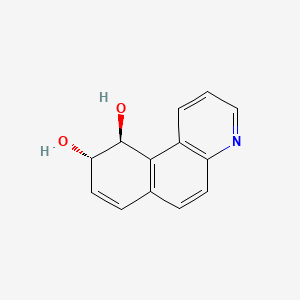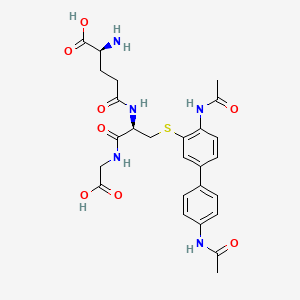
Carbocyclic-3'-deoxy-2',3'-didehydrothymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbocyclic-3’-deoxy-2’,3’-didehydrothymidine is a nucleoside analog that has garnered significant attention due to its potent antiviral properties. This compound is particularly known for its efficacy against human immunodeficiency virus (HIV) as it inhibits the reverse transcriptase enzyme, which is crucial for viral replication .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbocyclic-3’-deoxy-2’,3’-didehydrothymidine involves several steps, starting from the appropriate carbocyclic nucleoside precursors. One common method includes the stereoselective conversion of 2’,3’-dideoxydidehydro carbocyclic nucleosides into 2’-deoxy carbocyclic nucleosides using N-bromoacetamide in acetic acid (AcOH) to yield bromoesters, followed by debromination and hydrolysis .
Industrial Production Methods
Industrial production methods for carbocyclic-3’-deoxy-2’,3’-didehydrothymidine typically involve large-scale synthesis protocols that ensure high yield and purity. These methods often utilize automated synthesis equipment and stringent quality control measures to maintain consistency and efficiency .
化学反応の分析
Types of Reactions
Carbocyclic-3’-deoxy-2’,3’-didehydrothymidine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Carbocyclic-3’-deoxy-2’,3’-didehydrothymidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: The compound is employed in research on cellular metabolism and DNA synthesis.
Industry: It is used in the development of antiviral drugs and in the synthesis of other nucleoside analogs.
作用機序
Carbocyclic-3’-deoxy-2’,3’-didehydrothymidine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This inhibition prevents the conversion of viral RNA into DNA, thereby blocking viral replication. The compound is metabolized in cells to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA, leading to chain termination .
類似化合物との比較
Similar Compounds
- 2’,3’-Dideoxyadenosine
- 2’,3’-Dideoxy-2’,3’-didehydroadenosine
- Abacavir
- Carbovir
- Brivudine
Uniqueness
Carbocyclic-3’-deoxy-2’,3’-didehydrothymidine is unique due to its specific structure that allows for potent inhibition of HIV reverse transcriptase. Compared to other similar compounds, it has a distinct mechanism of action and metabolic pathway, which contributes to its efficacy and reduced toxicity .
特性
| 118237-75-5 | |
分子式 |
C11H14N2O3 |
分子量 |
222.24 g/mol |
IUPAC名 |
1-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O3/c1-7-5-13(11(16)12-10(7)15)9-3-2-8(4-9)6-14/h2-3,5,8-9,14H,4,6H2,1H3,(H,12,15,16)/t8-,9+/m1/s1 |
InChIキー |
XKLCOAHIDXDOAE-BDAKNGLRSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](C=C2)CO |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


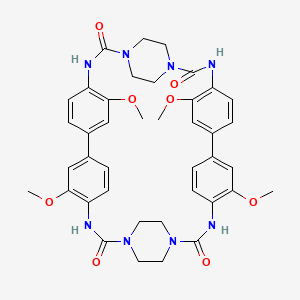
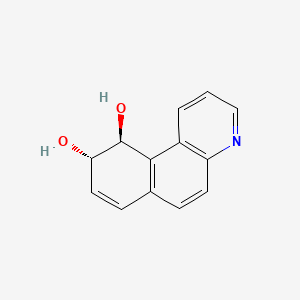
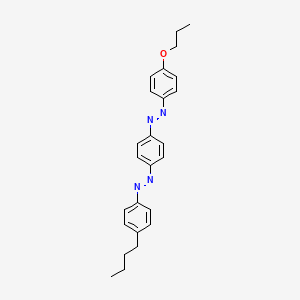
![[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride](/img/structure/B12799803.png)
